T-817 maleate; T-817MA;T817 maleate; T817MA;T 817 maleate; T 817MA
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Overview
Description
T-817 maleate, also known as Edonerpic maleate, is a neurotrophic agent developed by Toyama Chemical Co., Ltd., a subsidiary of the Fujifilm Group. This compound is primarily being investigated for its potential in treating Alzheimer’s disease. T-817 maleate has demonstrated neuroprotective properties, particularly in protecting neurons against amyloid-beta peptide-induced neurotoxicity and promoting neurite outgrowth .
Preparation Methods
The synthesis of T-817 maleate involves several steps. The compound is a thiophenylalkyl derivative, and its preparation typically includes the following steps:
Synthesis of the intermediate: The intermediate compound is synthesized by reacting 1-benzothiophen-5-yl with ethylene oxide to form 2-(1-benzothiophen-5-yl)ethanol.
Formation of the final product: The intermediate is then reacted with 3-azetidinol in the presence of maleic acid to form T-817 maleate.
Industrial production methods for T-817 maleate involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
T-817 maleate undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although specific details on these reactions are less documented.
Substitution: T-817 maleate can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidative stress studies and various solvents for substitution reactions. The major products formed from these reactions are typically derivatives of T-817 maleate with modified functional groups .
Scientific Research Applications
T-817 maleate has a wide range of scientific research applications, including:
Biology: In biological research, T-817 maleate is used to study neuroprotection and neurogenesis. .
Medicine: The primary medical application of T-817 maleate is in the treatment of Alzheimer’s disease. .
Industry: In the pharmaceutical industry, T-817 maleate is being developed as a therapeutic agent for neurodegenerative diseases. .
Mechanism of Action
T-817 maleate exerts its effects through several mechanisms:
Neuroprotection: T-817 maleate prevents neurodegeneration induced by amyloid-beta protein, which is central to the pathogenesis of Alzheimer’s disease.
Neurite Outgrowth: The compound promotes neurite outgrowth, which is essential for maintaining synaptic plasticity and cognitive function.
Molecular Targets: T-817 maleate reportedly activates sigma receptors and may interact with collapsin response mediator protein 2 (CRMP2), although this interaction is still under investigation
Comparison with Similar Compounds
T-817 maleate can be compared with other neuroprotective agents, such as:
Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease. Unlike T-817 maleate, donepezil primarily works by increasing acetylcholine levels in the brain.
Memantine: An NMDA receptor antagonist used for Alzheimer’s disease.
Levetiracetam: An antiepileptic drug that has shown potential in improving synaptic plasticity in dementia.
Properties
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUCYBFCLXANSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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